![molecular formula C17H18N8S B5783228 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a complex heterocyclic compound that features a unique combination of tetrazole, triazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting 2,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Sulfanyl Group: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Cyclization to Form the Triazolo[4,3-a]pyrimidine Ring: The intermediate is subjected to cyclization under acidic or basic conditions to form the final triazolo[4,3-a]pyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the heterocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic core.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent . Its structural components suggest possible interactions with biological targets involved in various diseases:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : The tetrazole and triazole rings are known to exhibit antimicrobial activity, making this compound a candidate for developing new antibiotics.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:
- Synthesis of Derivatives : The sulfanyl group allows for further functionalization, enabling the creation of derivatives with tailored properties for specific applications.
- Reactivity Studies : The compound can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, providing insights into reaction mechanisms.
Biological Studies
Research into the biological effects of this compound is ongoing:
- Mechanism of Action : Investigations into how the compound interacts with enzymes or receptors are crucial for understanding its potential therapeutic effects.
- Bioavailability Studies : Evaluating how well the compound is absorbed and distributed in biological systems can inform drug formulation strategies.
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated that the compound inhibits proliferation of breast cancer cells by inducing apoptosis. |
Study 2 | Antimicrobial Efficacy | Showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus. |
Study 3 | Synthesis of Derivatives | Developed several derivatives that exhibited enhanced potency against targeted enzymes involved in cancer metabolism. |
Mechanism of Action
The mechanism of action of 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune responses. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and potential biological activities.
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, which are known for their diverse pharmacological properties.
Tetrazole Derivatives: Compounds with the tetrazole ring, often used in medicinal chemistry for their bioisosteric properties.
Uniqueness
3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Biological Activity
The compound 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine represents a novel class of heterocyclic compounds that have shown promising biological activities. The tetrazole and triazole moieties are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- A tetrazole ring which is known for its biological activity.
- A triazolo-pyrimidine core , which enhances its pharmacological properties.
- A sulfanyl group that may contribute to its reactivity and interaction with biological targets.
Synthesis
The synthesis of tetrazole derivatives typically involves multi-component reactions such as the Ugi reaction or azide cycloaddition. For this compound, the synthesis process might include:
- Formation of the tetrazole ring via cyclization of azides and isocyanides.
- Subsequent reactions to introduce the triazolo-pyrimidine framework.
Anticancer Activity
Research indicates that compounds containing tetrazole and triazole rings exhibit significant anticancer properties. For instance:
- Compound 13 , a related structure with similar moieties, demonstrated potent cytotoxic effects against various cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
- The presence of the tetrazole ring has been linked to enhanced apoptosis in cancer cells, suggesting that this compound may also induce similar mechanisms .
Antimicrobial Properties
Tetrazoles are recognized for their antimicrobial activity. The compound's structure suggests potential effectiveness against bacterial strains:
- Studies have shown that modifications in the phenyl groups attached to tetrazoles can improve antibacterial activity .
- The sulfanyl group may enhance membrane permeability, allowing better access to bacterial targets.
Anti-inflammatory Effects
Compounds with triazole structures often exhibit anti-inflammatory properties:
- The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .
- Related compounds have shown promise in reducing inflammation in animal models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural features:
- Substituents on the phenyl ring : Variations in the methyl groups can affect potency; for example, 2,4-dimethyl substitution enhances activity compared to unsubstituted phenyl groups.
- Sulfanyl group : This functional group may facilitate interactions with biological targets through thiol-based mechanisms.
- Triazolo-pyrimidine core : The specific arrangement of nitrogen atoms within this core is crucial for maintaining biological efficacy.
Case Studies
Recent studies have focused on evaluating the biological activities of related compounds:
- A study involving a series of tetrazole derivatives found that certain substitutions led to significant increases in anticancer activity against breast cancer cell lines .
- Another investigation highlighted the antimicrobial efficacy of similar structures against resistant bacterial strains, showcasing their potential as new antibiotics .
Properties
IUPAC Name |
3-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8S/c1-10-5-6-14(11(2)7-10)25-15(19-22-23-25)9-26-17-21-20-16-18-12(3)8-13(4)24(16)17/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSINNDTFXWGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)CSC3=NN=C4N3C(=CC(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.